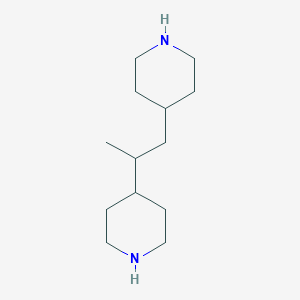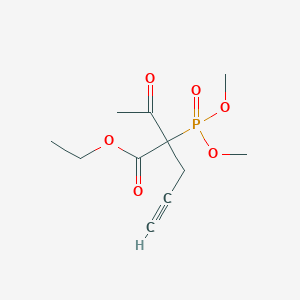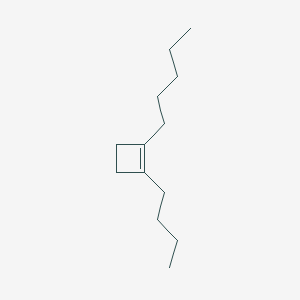
9,10-Bis(4-bromophenyl)-1-chloroanthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-Bis(4-bromophenyl)-1-chloroanthracene: is an anthracene-based derivative with the molecular formula C26H16Br2Cl. This compound is known for its unique structural properties, which make it a valuable subject of study in various scientific fields, including chemistry, materials science, and photophysics.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Bis(4-bromophenyl)-1-chloroanthracene typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is carried out between 9,10-dibromoanthracene and 4-bromophenylboronic acid in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like K2CO3. The reaction is usually conducted in a solvent like toluene under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors, and employing more efficient purification techniques .
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of anthracene derivatives with reduced bromine atoms.
Substitution: Formation of substituted anthracene derivatives with various functional groups.
科学的研究の応用
Chemistry: 9,10-Bis(4-bromophenyl)-1-chloroanthracene is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its derivatives are explored for their ability to bind to DNA or proteins, which could lead to the development of new therapeutic agents .
Medicine: While direct medical applications of this compound are limited, its derivatives are investigated for their potential use in drug delivery systems and as fluorescent probes for imaging applications .
Industry: In the industrial sector, this compound is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its photophysical properties make it a valuable component in the design of high-performance materials .
作用機序
The mechanism of action of 9,10-Bis(4-bromophenyl)-1-chloroanthracene involves its interaction with various molecular targets. In photophysical applications, the compound absorbs light and undergoes electronic transitions, leading to fluorescence or phosphorescence. The pathways involved include the excitation of electrons to higher energy states and their subsequent relaxation, emitting light in the process .
類似化合物との比較
- 9,10-Bis(4-phenyl)anthracene
- 9,10-Bis(4-ethynylphenyl)anthracene
- 9,10-Bis(4-aminophenyl)anthracene
Comparison: Compared to its analogs, 9,10-Bis(4-bromophenyl)-1-chloroanthracene exhibits unique photophysical properties due to the presence of bromine atoms. These atoms enhance the compound’s ability to participate in heavy-atom-induced intersystem crossing, leading to improved phosphorescence. Additionally, the chloro group provides further opportunities for functionalization, making it a versatile compound for various applications .
特性
CAS番号 |
642473-64-1 |
|---|---|
分子式 |
C26H15Br2Cl |
分子量 |
522.7 g/mol |
IUPAC名 |
9,10-bis(4-bromophenyl)-1-chloroanthracene |
InChI |
InChI=1S/C26H15Br2Cl/c27-18-12-8-16(9-13-18)24-20-4-1-2-5-21(20)25(17-10-14-19(28)15-11-17)26-22(24)6-3-7-23(26)29/h1-15H |
InChIキー |
UAASGTKOTOLDNU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=C(C3=C2C4=CC=C(C=C4)Br)Cl)C5=CC=C(C=C5)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[3-(Perylene-3-ylmethoxy)-1-propynyl]-2'-deoxyuridine](/img/structure/B12587518.png)
![dimethyl 2-methyl-2-[(1S)-2-nitro-1-phenylethyl]propanedioate](/img/structure/B12587521.png)
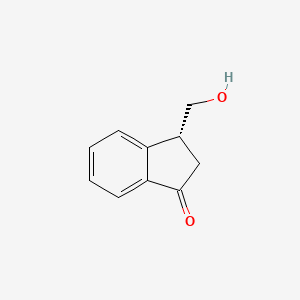
![Urea, N,N'-bis[(3-bromophenyl)-4-morpholinylmethyl]-](/img/structure/B12587540.png)

![1H-Pyrrolo[2,3-b]pyridine, 5-(5-chloro-2-thienyl)-](/img/structure/B12587553.png)
![Spiro[3.6]dec-2-en-1-one, 3-ethoxy-](/img/structure/B12587556.png)
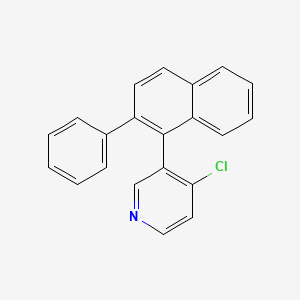
![2,5-Bis[[3,4,5-tris(dodecyloxy)phenyl]ethynyl]pyrazine](/img/structure/B12587567.png)

